

Application Notes and Protocols: Phenol Formaldehyde Resins in Composite Materials

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Formaldehyde;phenol*

Cat. No.: *B1633637*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of phenol formaldehyde (PF) resins in the fabrication and characterization of composite materials. It is intended to serve as a comprehensive resource for researchers and professionals in various scientific fields, including materials science and drug development, where high-performance materials are often required.

Introduction to Phenol Formaldehyde Resins in Composites

Phenol formaldehyde resins, the first commercially produced synthetic polymers, are thermosetting resins known for their excellent properties when used as a matrix in composite materials.^[1] There are two primary types of PF resins:

- Resoles: Synthesized with an excess of formaldehyde under alkaline conditions, resoles are self-curing with the application of heat.^{[1][2]}
- Novolacs: Produced with an excess of phenol under acidic conditions, novolacs are thermoplastic and require a curing agent, typically hexamethylenetetramine (hexa), to crosslink and form a thermoset structure.^{[1][2]}

PF resin composites are widely used due to their high thermal stability, flame retardance, chemical resistance, and excellent mechanical strength.^{[3][4][5][6][7]} These properties make

them suitable for a wide range of applications, including aerospace components, automotive parts like brake pads and clutch discs, industrial laminates for electrical insulation, and as durable adhesives for wood-based panels.[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Quantitative Data on Phenol Formaldehyde Composites

The properties of PF composites are highly dependent on the type of reinforcement used. This section provides a summary of key quantitative data for PF composites reinforced with common materials.

Mechanical Properties

The mechanical performance of PF composites is critical for structural applications. The following table summarizes the typical mechanical properties of PF composites with various reinforcements.

Property	Glass Fiber Reinforced PF [3] [11]	Carbon Fiber Reinforced PF	Paper-Based PF Laminate [12]
Tensile Strength (MPa)	86.4 - 96.2	-	63.2 - 133
Flexural Strength (MPa)	77 - 159	-	72.42
Flexural Modulus (GPa)	-	-	-
Compressive Strength (MPa)	-	-	> Molded PF products [13]
Impact Strength	Increases with fiber content [11]	-	-

Thermal Properties

PF composites are known for their excellent performance at elevated temperatures. Key thermal properties are outlined below.

Property	Glass Fiber Reinforced PF	Carbon Fiber Reinforced PF[7]	Phenolic Foam[3] [8]
Thermal Conductivity (W/m·K)	-	0.21 - 1.3	0.018 - 0.023
Service Temperature (°C)	-	-	-196 to +130
Char Yield (%) at 800°C	-	-	-

Chemical Resistance

Phenolic resins offer good resistance to a wide range of chemicals, a critical attribute for applications in harsh environments.

Chemical	Resistance Rating
Acids (e.g., Sulfuric, Hydrochloric)	Good to Excellent[13][14]
Bases (e.g., Sodium Hydroxide)	Moderate[13][14]
Organic Solvents (e.g., Acetone, Ethanol)	Excellent[15]
Water	Excellent[10]

Experimental Protocols

This section provides detailed methodologies for the synthesis of PF resins, fabrication of composite materials, and characterization of their properties.

Synthesis of Phenol Formaldehyde Resins

This protocol describes the synthesis of a resole-type phenol formaldehyde resin under alkaline catalysis.

Materials:

- Phenol
- Formaldehyde solution (37-40% in water)
- Sodium hydroxide (NaOH) solution (50 wt%)
- Distilled water
- Reaction kettle equipped with a condenser, stirrer, and thermometer

Procedure:

- Charge the reaction kettle with phenol and formaldehyde solution.
- Begin stirring and heat the mixture to 60°C.
- Slowly add two-thirds of the total NaOH solution to the reactor.
- Increase the temperature to 90°C and maintain for 60 minutes with continuous stirring.[16]
- Cool the mixture down to 60°C.
- Add the remaining one-third of the NaOH solution to adjust the pH to 11.0-12.0.[16]
- Continue the reaction until the desired viscosity is reached.
- Cool the resin to room temperature.

This protocol outlines the synthesis of a novolac-type phenol formaldehyde resin under acidic catalysis.

Materials:

- Phenol
- Formaldehyde solution (37-40% in water)

- Glacial acetic acid
- Concentrated hydrochloric acid (HCl)
- Beaker, magnetic stirrer, and heating mantle

Procedure:

- In a beaker, dissolve phenol in formaldehyde solution and glacial acetic acid. A typical ratio is 25g phenol, 20g formaldehyde, and 55ml acetic acid.[12]
- While stirring, carefully add approximately 10ml of concentrated HCl.[12]
- The solution will become turbid and the reaction is exothermic. Continue stirring for 10-15 minutes.[12]
- A pink precipitate of the novolac resin will form.
- Wash the precipitate several times with distilled water and then dry it.

Fabrication of Composite Materials

This protocol details the fabrication of a glass fiber reinforced phenolic composite panel using compression molding.

Materials:

- Phenolic resin (resole type)
- Chopped glass fibers
- Mold release agent
- Hydraulic press with heated platens
- Mold

Procedure:

- Pre-treat the mold with a suitable mold release agent.
- In a separate container, thoroughly mix the phenolic resin with the chopped glass fibers to ensure uniform impregnation.[\[17\]](#)
- Place the resin-impregnated glass fibers into the preheated mold cavity. The mold temperature is typically in the range of 130°C to 160°C.[\[18\]](#)
- Close the mold and apply pressure. The molding pressure can range from 1.4 to 34.5 MPa.[\[18\]](#)
- Maintain the temperature and pressure for a specific curing time, which depends on the resin formulation and part thickness.
- After the curing cycle is complete, cool the mold and eject the composite part.

Characterization of Composite Materials

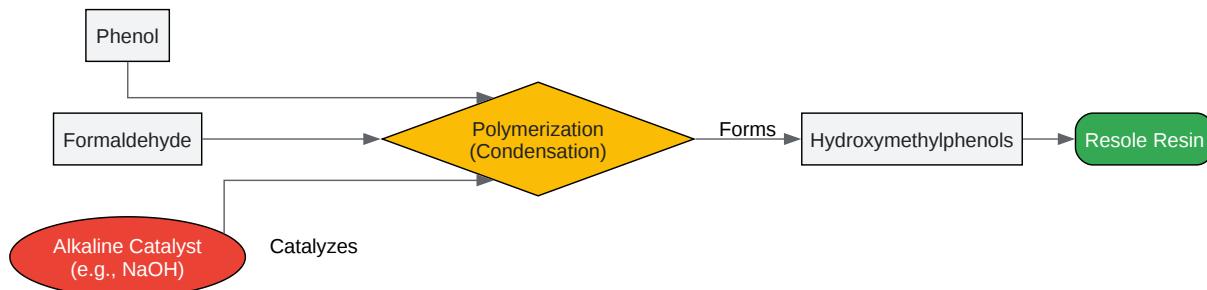
TGA is used to evaluate the thermal stability and decomposition characteristics of the composite material.

Equipment:

- Thermogravimetric Analyzer (TGA)

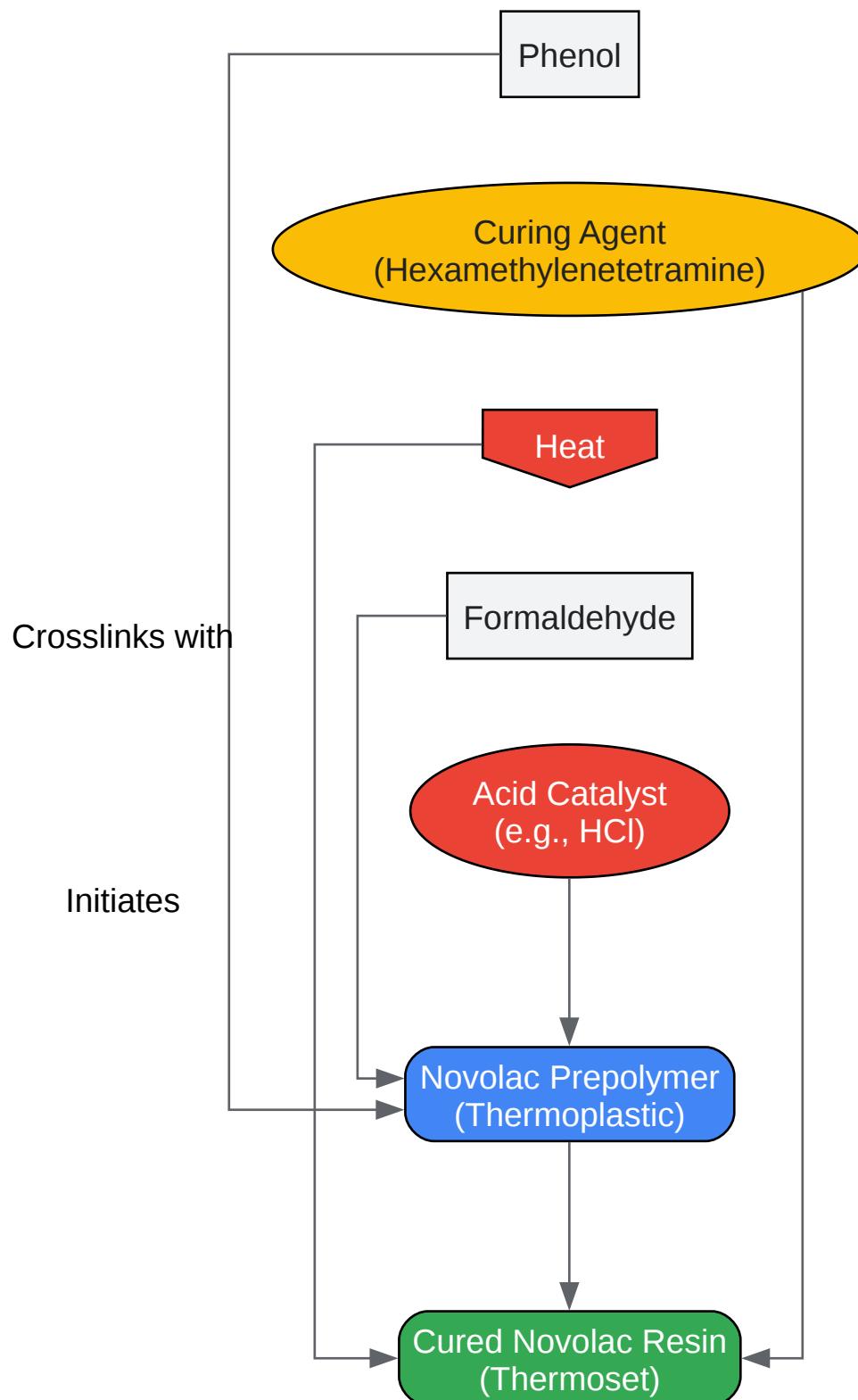
Procedure:

- Prepare a small, representative sample of the composite material (typically 5-10 mg).
- Place the sample in the TGA crucible.
- Place the crucible in the TGA furnace.
- Set the experimental parameters:
 - Temperature Range: Typically from room temperature to 800-1000°C.[\[7\]\[19\]](#)
 - Heating Rate: A common heating rate is 10°C/min.[\[19\]](#)

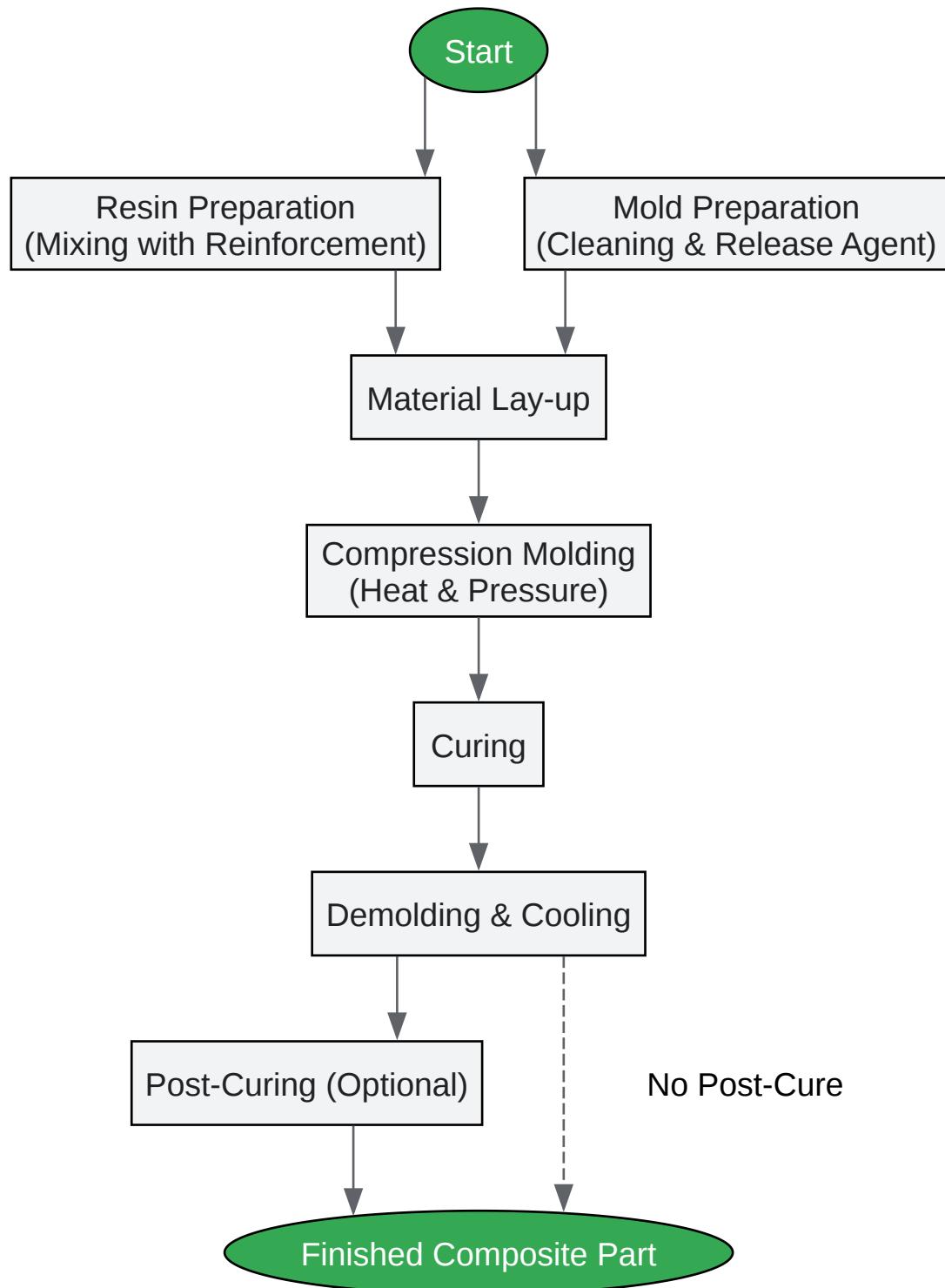

- Atmosphere: Inert (e.g., Nitrogen) or oxidative (e.g., Air), depending on the desired analysis.
- Start the TGA run and record the mass loss as a function of temperature.
- Analyze the resulting TGA curve to determine the onset of decomposition, temperatures of maximum weight loss, and the final char yield.

Standardized tests are crucial for determining the mechanical properties of the composites for comparison and quality control.

- Tensile Properties (ASTM D3039): This test is performed to determine the ultimate tensile strength, tensile modulus, and Poisson's ratio of the composite. A rectangular specimen is gripped at both ends and pulled at a constant rate until failure.[13][15][20][21][22]
- Flexural Properties (ASTM D790): This test measures the flexural strength and modulus of the material. A rectangular beam specimen is subjected to a three-point or four-point bending load until it fractures or reaches a specified deflection.[2][9][10][23][24]
- Compressive Properties (ASTM D695): This test is used to determine the compressive strength and modulus of the composite. A block or cylindrical specimen is compressed at a uniform rate until it fails.[20][21][22]

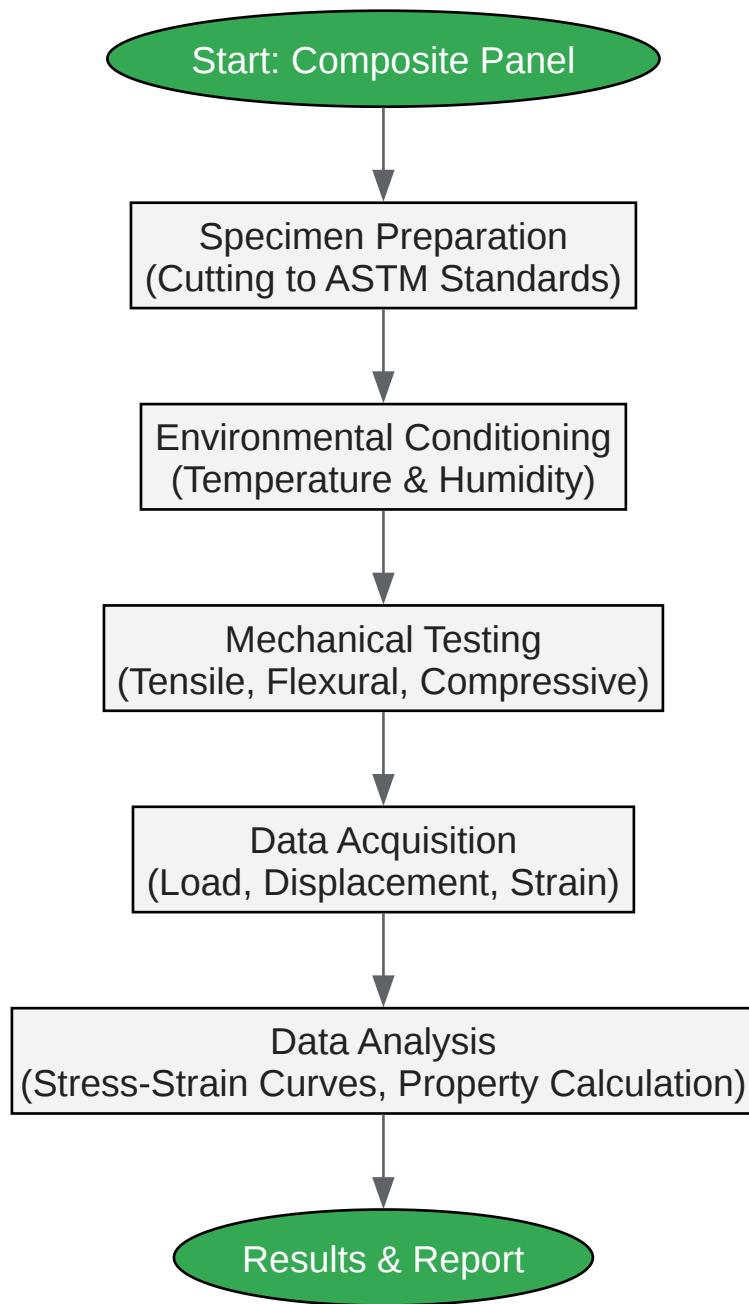

Visualizations

Signaling Pathways and Logical Relationships


[Click to download full resolution via product page](#)

Caption: Synthesis pathway of resole phenol formaldehyde resin.

[Click to download full resolution via product page](#)


Caption: Synthesis and curing of novolac phenol formaldehyde resin.

Experimental Workflows

[Click to download full resolution via product page](#)

Caption: Workflow for composite fabrication via compression molding.

[Click to download full resolution via product page](#)

Caption: Workflow for mechanical testing of composite materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. tamuk.edu [tamuk.edu]
- 3. ✓Top-Class Phenolic Insulation Foam✓ | [Infographic] | Q4 2025 [insulationongo.co.uk]
- 4. d-nb.info [d-nb.info]
- 5. cdn.techscience.cn [cdn.techscience.cn]
- 6. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. gulfcooltherm.com [gulfcooltherm.com]
- 9. Flexural Properties Testing [intertek.com]
- 10. boundengineering.com [boundengineering.com]
- 11. Paper-Based Laminates Impregnated with a Hybrid Lignin-Phenol-Formaldehyde Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenolic Laminates - QUANDA Plastic [quandaplastic.com]
- 13. epoxytops.com [epoxytops.com]
- 14. bradco.supply [bradco.supply]
- 15. piche.org.pk [piche.org.pk]
- 16. Compression molding [dofrp.com]
- 17. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 18. Compression Properties ASTM D695, ISO 604 [intertek.com]
- 19. eurolab.net [eurolab.net]
- 20. zwickroell.com [zwickroell.com]
- 21. micomlab.com [micomlab.com]
- 22. testresources.net [testresources.net]
- 23. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]
- 24. micomlab.com [micomlab.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Phenol Formaldehyde Resins in Composite Materials]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1633637#use-of-phenol-formaldehyde-resins-in-composite-materials>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com